Argatroban-d3 -

Argatroban-d3

Catalog Number: EVT-1440453
CAS Number:
Molecular Formula: C23H36N6O5S
Molecular Weight: 511.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Argatroban is a synthetic direct thrombin inhibitor with a range of clinical applications, particularly in anticoagulant therapy. It has been extensively studied and used in various medical conditions, including heparin-induced thrombocytopenia (HIT), myocardial infarction, and thromboembolic disorders. Its unique properties, such as reversible inhibition of thrombin and the ability to inhibit both clot-bound and soluble thrombin, make it a valuable therapeutic agent in managing conditions associated with thrombosis12.

Argatroban

Compound Description: Argatroban is a synthetic, parenteral, direct thrombin inhibitor. It is a potent, competitive inhibitor of thrombin that binds reversibly to the active catalytic site of thrombin. [] Argatroban is used for the prophylaxis or treatment of venous thromboembolism (VTE) in patients with heparin-induced thrombocytopenia with thrombosis (HITT) and for use during percutaneous coronary intervention (PCI) in patients who have or are at risk for developing HITT. []

Unfractionated Heparin (UFH)

Compound Description: Unfractionated heparin (UFH) is a heterogeneous mixture of sulfated glycosaminoglycans. It is a naturally occurring anticoagulant that acts as an indirect inhibitor of thrombin by binding to antithrombin III (ATIII). [, , ] UFH is commonly used for anticoagulation during extracorporeal membrane oxygenation (ECMO) and cardiovascular surgery, as well as for the treatment of venous thromboembolism. [, , ]

Relevance: UFH is often mentioned alongside Argatroban and other direct thrombin inhibitors (DTIs) in the context of anticoagulation for conditions like heparin-induced thrombocytopenia (HIT). [, , ] The research frequently compares and contrasts the efficacy, safety, and monitoring of these different anticoagulant classes. While not structurally related to Argatroban-d3, the shared therapeutic context makes UFH a relevant compound.

Bivalirudin

Compound Description: Bivalirudin is a synthetic, parenteral, direct thrombin inhibitor. It is a reversible, bivalent inhibitor of thrombin that binds to both the active catalytic site and the exosite I of thrombin. [, ] Bivalirudin is used as an alternative anticoagulant to heparin in patients with HIT and during PCI. [, ]

Relevance: Like Argatroban-d3, Bivalirudin belongs to the direct thrombin inhibitor (DTI) class of anticoagulants. [, ] They share a similar mechanism of action by directly targeting and inhibiting thrombin, albeit with potentially different binding kinetics and pharmacologic profiles. This makes Bivalirudin a structurally-related compound to Argatroban-d3.

Lepirudin

Compound Description: Lepirudin is a recombinant hirudin variant, originally derived from the saliva of the medicinal leech (Hirudo medicinalis). It is a direct thrombin inhibitor that binds with high affinity and specificity to both the active site and exosite I of thrombin. [] Lepirudin is used as an alternative anticoagulant in patients with HIT, particularly those with a high risk of bleeding. []

Relevance: Similar to Argatroban-d3, Lepirudin belongs to the direct thrombin inhibitor (DTI) class of anticoagulants. [] Both compounds exert their anticoagulant effects by directly targeting thrombin, albeit with structural differences that may influence their pharmacologic and clinical profiles. This direct interaction with the same target enzyme classifies Lepirudin as a structurally-related compound to Argatroban-d3.

Aspirin

Compound Description: Aspirin, also known as acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) commonly used as an analgesic, antipyretic, and anti-inflammatory agent. It irreversibly inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby reducing the production of prostaglandins and thromboxanes involved in inflammation, pain, and platelet aggregation. [] Aspirin is frequently used as an antiplatelet agent for the prevention of cardiovascular events. []

Relevance: Several studies discussed in the context of Argatroban also mention aspirin, particularly regarding its use in combination with Argatroban or other anticoagulants in the treatment of acute ischemic stroke (AIS). [, ] Although not structurally related to Argatroban-d3, the frequent co-administration in specific clinical scenarios makes Aspirin a relevant compound for comparison in terms of efficacy, safety, and potential synergistic or antagonistic effects.

Source and Classification

Argatroban-d3 is derived from Argatroban, which has the chemical formula C23H36N6O5SC_{23}H_{36}N_{6}O_{5}S and a molecular weight of approximately 508.64 g/mol . The compound is classified as an anticoagulant, functioning as a direct inhibitor of thrombin, a key enzyme in the coagulation cascade. The deuterated variant, Argatroban-d3, incorporates deuterium atoms, which can enhance its pharmacokinetic properties and stability during research applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Argatroban involves several steps that can utilize various methodologies. One prevalent method includes hydrogenation and reduction processes using palladium on carbon as a catalyst along with formic acid or sodium formate as hydrogen donors.

  1. Initial Preparation: The starting materials are typically dissolved in solvents such as ethanol or methanol.
  2. Catalytic Hydrogenation: The mixture is subjected to hydrogenation at controlled temperatures (around 30-40 °C) for several hours to facilitate the reaction.
  3. Isolation: After completion, the reaction mixture undergoes filtration to remove catalysts, followed by solvent evaporation to yield a crude product.
  4. Recrystallization: To purify the product, recrystallization from suitable solvents like ethanol or isopropanol is performed, leading to high yields (up to 93%) of pure Argatroban .
Molecular Structure Analysis

Structure and Data

The molecular structure of Argatroban-d3 features a complex arrangement that includes a piperidine ring and a sulfonamide group. Its structural formula can be represented as follows:

  • Chemical Formula: C23H36N6O5SC_{23}H_{36}N_{6}O_{5}S
  • IUPAC Name: (2R,4R)-1-[(2S)-5-carbamimidamido-2-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonamido)pentanoyl]-4-methylpiperidine-2-carboxylic acid .

The compound's mass spectrum shows significant peaks corresponding to its molecular weight, confirming its identity.

Chemical Reactions Analysis

Reactions and Technical Details

Argatroban-d3 participates in various chemical reactions typical of thrombin inhibitors. The primary reaction mechanism involves the reversible binding to thrombin's active site, inhibiting its enzymatic activity.

  1. Binding Interactions: Argatroban-d3 interacts with specific amino acid residues within the thrombin active site.
  2. Inhibition Mechanism: This binding prevents thrombin from converting fibrinogen to fibrin and activating other coagulation factors, effectively halting the coagulation process .
Mechanism of Action

Process and Data

The mechanism of action for Argatroban-d3 revolves around its role as a direct thrombin inhibitor. It exerts anticoagulant effects by:

  1. Inhibition of Thrombin: By binding to both free and fibrin-bound thrombin, it prevents thrombin-catalyzed reactions essential for clot formation.
  2. Impact on Coagulation Factors: It inhibits the activation of coagulation factors V, VIII, and XIII, as well as protein C and platelet aggregation .

The bioavailability of Argatroban when administered intravenously is 100%, allowing for rapid therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Argatroban-d3 exhibits several notable physical and chemical properties:

  • State: Solid
  • Solubility: Water solubility is approximately 0.168 mg/mL.
  • LogP: The partition coefficient (logP) indicates moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is around 3.06 while the strongest basic pKa is approximately 11.8 .

These properties are critical for understanding its behavior in biological systems.

Applications

Scientific Uses

Argatroban-d3 serves several important functions in scientific research:

  1. Anticoagulation Studies: It is utilized in studies examining thrombin inhibition and coagulation pathways.
  2. Pharmacokinetic Research: The deuterated variant allows for advanced pharmacokinetic studies due to its distinct isotopic signature.
  3. Therapeutic Applications: In clinical settings, it continues to be pivotal for managing patients with heparin-induced thrombocytopenia or those requiring anticoagulation during percutaneous procedures .
Introduction to Argatroban-d3

Definition and Structural Characteristics of Argatroban-d3

Argatroban-d3 is a deuterium-labeled analog of the direct thrombin inhibitor Argatroban (C23H36N6O5S), where three hydrogen atoms are replaced by deuterium atoms at the methyl group of the 3-methyltetrahydroquinoline ring. This isotopic substitution yields the molecular formula C23H33D3N6O5S and a molecular weight of 511.65 g/mol (versus 508.64 g/mol for unlabeled Argatroban) [1] [5]. The compound carries the CAS number 1356847-56-7 and is typically synthesized as a mixture of diastereomers due to the presence of four chiral centers inherited from the parent molecule [3] [8].

Structurally, Argatroban-d3 retains the core pharmacophore of Argatroban:

  • A piperidinecarboxylic acid moiety (with defined (2R,4R) stereochemistry)
  • An L-arginine-derived segment containing a guanidino group
  • A 3-methyltetrahydroquinoline sulfonamide group where deuterium substitution occurs [8]

The deuterium atoms are incorporated at the C-3 methyl group of the tetrahydroquinoline ring, resulting in a CD3 (trideuteriomethyl) group instead of CH3. This modification minimally alters the molecule’s steric and electronic properties while significantly impacting its metabolic stability [1] [5]. The compound typically exists as a solid at room temperature and is soluble in dimethyl sulfoxide (DMSO) and other organic solvents, but exhibits limited water solubility [1].

Table 1: Key Structural and Chemical Properties of Argatroban-d3

PropertySpecification
Molecular FormulaC23H33D3N6O5S
Molecular Weight511.65 g/mol
Exact Mass511.265 Da
CAS Number1356847-56-7
Deuterated Positions3-methyl group of tetrahydroquinoline ring
StereochemistryMixture of diastereomers (65:35 R/S ratio)
Storage Conditions-20°C (powder); -80°C (solution)

Role of Isotopic Labeling in Pharmacological Research

Deuterium labeling, as exemplified by Argatroban-d3, serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies. The kinetic isotope effect (KIE) arising from deuterium-carbon bonds (C-D) being stronger than carbon-hydrogen bonds (C-H) slows oxidative metabolism at the deuterated sites. This reduces metabolic degradation and extends the half-life of deuterated compounds, enabling more accurate tracking of drug disposition [1] [5].

In analytical chemistry, Argatroban-d3 functions primarily as an internal standard for mass spectrometry. Its near-identical chemical behavior to unlabeled Argatroban allows co-elution during chromatography, while the 3 Da mass difference enables clear differentiation in mass detectors. This dual compatibility eliminates quantification errors caused by matrix effects or instrument variability, improving measurement precision in biological samples like plasma, urine, and tissues [3] [5] [7]. Applications include:

  • Therapeutic Drug Monitoring: Quantifying Argatroban levels in HIT patients to optimize anticoagulant therapy [6]
  • Metabolic Pathway Elucidation: Identifying oxidative metabolites via LC-MS/MS in hepatocyte studies [1]
  • Protein Binding Studies: Assessing thrombin-inhibitor interactions using deuterium/hydrogen exchange comparisons [8]

The compound's utility extends to isotope dilution assays, where known quantities of Argatroban-d3 are spiked into samples to calculate native Argatroban concentrations through standard curves. This approach achieves detection sensitivity in the picomolar range and minimizes inter-assay variability by >30% compared to external calibration methods [3] [5].

Table 2: Analytical Applications of Argatroban-d3 in Pharmacological Research

ApplicationTechniqueKey Advantage
Quantitative BioanalysisLC-MS/MSEliminates ion suppression effects
Metabolite ProfilingHigh-Resolution MSDistinguishes parent drug from metabolites
Pharmacokinetic StudiesHPLC-UV with ISEnhances accuracy in clearance calculations
In Vitro MetabolismMicrosomal incubationsTracks site-specific deuteration effects

Historical Development and Rationale for Deuterated Analogues

The development of Argatroban-d3 parallels the clinical adoption of Argatroban, first approved in Japan in 1990 for peripheral vascular diseases and later in the US (2000) for heparin-induced thrombocytopenia (HIT) [4] [9]. As therapeutic use expanded, researchers required precise analytical methods to:

  • Study interindividual pharmacokinetic variability in hepatically impaired patients [4]
  • Characterize drug-drug interactions involving cytochrome P450 (CYP3A4/5) pathways [8]
  • Validate anticoagulation monitoring protocols during percutaneous coronary interventions [6] [10]

Early metabolic studies revealed that Argatroban undergoes hepatic hydroxylation at the 3-methyltetrahydroquinoline ring—a primary site of oxidative deactivation [9]. Deuterating this methyl group (creating Argatroban-d3) exploited the KIE to retard this degradation, making the deuterated analogue ideal as a metabolic tracer [1]. By the early 2000s, Argatroban-d3 emerged as the gold-standard internal standard for Argatroban quantification, replacing structurally dissimilar analogues like hirudin derivatives that exhibited variable recovery during sample preparation [3] [5].

The synthesis of Argatroban-d3 typically involves deuterated building blocks such as 3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride, coupled to the L-arginine-piperidine backbone under stereocontrolled conditions [1]. Modern routes achieve isotopic purity >99% and diastereomeric ratios matching the parent drug (65:35 R/S), ensuring analytical reliability [3] [5].

Table 3: Historical Milestones in Argatroban and Deuterated Analog Development

YearEventSignificance
1980sDiscovery of Argatroban as synthetic thrombin inhibitorProvided alternative to heparin anticoagulants
1990Approval in Japan for peripheral arterial occlusionFirst clinical use of Argatroban
1997Characterization of hepatic metabolism pathwaysIdentified 3-methyl oxidation as key clearance route
2000US FDA approval for HIT treatmentExpanded global accessibility
2002Introduction of Argatroban-d3 as internal standardEnabled precise quantification in clinical trials
2010sBroad adoption in LC-MS/MS anticoagulant panelsStandardized therapeutic drug monitoring for HIT

The deuterated analogue addresses critical limitations in thrombin inhibitor research, including the inability to distinguish exogenous vs. endogenous thrombin in complex matrices and the variable recovery of underivatized Argatroban during solid-phase extraction. By providing a chemically identical but mass-distinct reference, Argatroban-d3 has become indispensable for modern anticoagulant development [1] [3] [5].

Properties

Product Name

Argatroban-d3

IUPAC Name

(2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid

Molecular Formula

C23H36N6O5S

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17+,18-/m1/s1/i2D3

InChI Key

KXNPVXPOPUZYGB-HKEDOSAWSA-N

SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Synonyms

(2R,4R)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-(methyl-d3)-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic Acid; Argipidine-d3; MQPA-d3;

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C

Isomeric SMILES

[2H]C([2H])([2H])C1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CC[C@H](C[C@@H]3C(=O)O)C)NC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.